Cas no 2098051-27-3 (1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole)
![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole structure](https://www.kuujia.com/scimg/cas/2098051-27-3x500.png)
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Chemical and Physical Properties
Names and Identifiers
-
- starbld0027486
- 1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
- F2198-7063
- AKOS026725253
- EN300-301810
- 3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine
- 2098051-27-3
- 1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- Pyrano[4,3-c]pyrazole, 1-ethyl-1,4,6,7-tetrahydro-3-(3-piperidinyl)-
- 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
-
- Inchi: 1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3
- InChI Key: WMKJOMNELPDCNS-UHFFFAOYSA-N
- SMILES: O1CCC2=C(C1)C(C1CNCCC1)=NN2CC
Computed Properties
- Exact Mass: 235.168462302g/mol
- Monoisotopic Mass: 235.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 39.1Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 402.5±45.0 °C(Predicted)
- pka: 9.53±0.10(Predicted)
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E153221-1g |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 1g |
$ 775.00 | 2022-06-05 | ||
Life Chemicals | F2198-7063-10g |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 95%+ | 10g |
$3784.0 | 2023-09-06 | |
TRC | E153221-500mg |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 500mg |
$ 500.00 | 2022-06-05 | ||
Life Chemicals | F2198-7063-2.5g |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 95%+ | 2.5g |
$1802.0 | 2023-09-06 | |
Enamine | EN300-301810-0.5g |
3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine |
2098051-27-3 | 92.0% | 0.5g |
$1170.0 | 2025-03-19 | |
Enamine | EN300-301810-10g |
3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine |
2098051-27-3 | 90% | 10g |
$6450.0 | 2023-09-06 | |
1PlusChem | 1P018R5W-10g |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 90% | 10g |
$8034.00 | 2023-12-19 | |
Aaron | AR018RE8-50mg |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 92% | 50mg |
$503.00 | 2025-02-14 | |
1PlusChem | 1P018R5W-250mg |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 90% | 250mg |
$981.00 | 2023-12-19 | |
1PlusChem | 1P018R5W-500mg |
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
2098051-27-3 | 90% | 500mg |
$1508.00 | 2023-12-19 |
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Related Literature
-
1. Back matter
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Introduction to 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 2098051-27-3)
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of pharmacological properties. The presence of a piperidine moiety in its structure enhances its pharmacological relevance by contributing to favorable pharmacokinetic and pharmacodynamic profiles.
The chemical structure of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 2098051-27-3) features a fused ring system consisting of a tetrahydropyranopyrazole core. This particular arrangement of rings creates a rigid framework that can interact with biological targets in a highly specific manner. The compound’s molecular formula and stereochemistry are critical factors that influence its interactions with biological receptors and enzymes, making it a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against several key enzymes and receptors involved in inflammatory pathways and cancer progression. The piperidine substituent is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in multiple drug candidates.
In the realm of medicinal chemistry, the synthesis of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole represents a significant achievement due to the complexity of its fused ring system. Researchers have developed novel synthetic routes that leverage transition metal catalysis and asymmetric hydrogenation to construct the desired tetrahydropyranopyrazole core with high enantioselectivity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also open up new avenues for the development of structurally diverse drug candidates.
The biological activity of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been explored in several preclinical studies. Initial findings indicate that the compound exhibits potent anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Furthermore, its ability to inhibit certain kinases associated with cancer cell proliferation has been observed in vitro. These preliminary results are particularly encouraging given the growing interest in targeting these pathways for therapeutic intervention.
One of the most compelling aspects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is its potential for further structural optimization. By modifying various substituents on the piperidine ring or exploring different tetrahydropyranopyrazole analogs, researchers can fine-tune its pharmacological profile to achieve higher efficacy and better selectivity. The development of libraries of related compounds allows for high-throughput screening assays to rapidly identify derivatives with improved properties.
The role of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in drug discovery is further underscored by its compatibility with modern biocatalytic methods. Enzymatic approaches have been employed to introduce functional groups or alter stereochemistry in a sustainable manner. These green chemistry principles align with the broader goals of pharmaceutical research to develop environmentally friendly synthetic routes while maintaining high yields and purity standards.
As our understanding of disease mechanisms continues to evolve,the demand for innovative therapeutic agents remains paramount. 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole stands out as a promising lead compound that embodies the intersection of structural complexity and biological activity. Its exploration by academic and industrial researchers alike highlights its potential as a scaffold for future drugs targeting complex diseases.
The future directions for research on CAS No. 2098051-27-3 include both computational and experimental investigations. Advanced computational methods will continue to refine our understanding of its interactions with biological targets,while wet-lab experiments will focus on optimizing its synthesis and evaluating its efficacy in preclinical models. Collaborative efforts between chemists,biologists,and pharmacologists will be essential in translating this promising compound into viable therapeutic options.
2098051-27-3 (1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole) Related Products
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 68551-17-7(Isoalkanes, C10-13)
- 2039-76-1(3-Acetylphenanthrene)




